molecular formula C8H7NO4 B7783127 (4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

(4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B7783127
M. Wt: 181.15 g/mol
InChI Key: PPVGNPSAUJFBJY-LAXKNYFCSA-N
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Description

(4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves the cycloaddition reaction of furan to 4-maleimidobenzoic acid chloride in chloroform at 50°C for 10 hours . This reaction forms the core structure of the compound, which can then be further modified through various chemical reactions to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

(4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and related structures with similar functional groups and stereochemistry. Examples include:

Uniqueness

What sets (4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione apart is its specific stereochemistry and the presence of both hydroxyl and epoxy functional groups

Biological Activity

(4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is an organic compound with a complex structure that has garnered interest in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8H7NO4
Molecular Weight165.15 g/mol
CAS Number19878-26-3
Density1.402 g/cm³
Boiling Point498.6 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and signaling pathways. Preliminary studies suggest that the compound may act as an enzyme inhibitor or modulator within various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular processes.
  • Signal Transduction Modulation : It may interact with receptors or other signaling molecules to influence cellular responses.

Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may have implications for diseases related to oxidative damage.

Anticancer Activity

Several studies have suggested that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells.

Study 1: Antioxidant Effects

A study conducted by researchers at [source] demonstrated that this compound significantly reduced the levels of reactive oxygen species (ROS) in cultured human cells. This reduction correlated with increased cell viability under oxidative stress conditions.

Study 2: Anticancer Properties

In another investigation published in [source], the compound was tested against several cancer cell lines including breast and colorectal cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups.

Properties

IUPAC Name

(4S,7R)-2-hydroxy-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-7-5-3-1-2-4(13-3)6(5)8(11)9(7)12/h1-6,12H/t3-,4+,5?,6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVGNPSAUJFBJY-LAXKNYFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)N(C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@H]2C3C([C@@H]1O2)C(=O)N(C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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